Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate is an organic compound characterized by the molecular formula . It is a derivative of indazole, a significant heterocyclic structure that has garnered attention due to its diverse biological activities and potential therapeutic applications. This compound is particularly noted for its potential in medicinal chemistry, especially in the development of anticancer agents and other pharmacologically active substances.
The compound is classified under the category of indazole derivatives, which are known for their varied biological activities. Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate is often synthesized for research purposes and can be found in chemical databases such as PubChem and BenchChem, where it is listed with identifiers including CAS Number 946427-77-6 . The compound's structural characteristics and biological relevance make it a subject of interest in both organic chemistry and pharmacology.
The synthesis of methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate can be achieved through several methods, primarily involving the reaction of indazole derivatives with bromine and subsequent esterification processes. One common synthesis route involves:
This method typically results in good yields, around 76% to 88%, depending on the specific conditions and purity requirements.
The molecular structure of methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate features a bromine atom at the 6-position of the indazole ring, with a methyl group at the 1-position and a carboxylate group at the 3-position. The structural representation can be summarized as follows:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 255.0705 g/mol |
InChI | InChI=1S/C10H9BrN2O2/c1-13... |
InChI Key | SJICLOHNXORMBV-UHFFFAOYSA-N |
The compound's three-dimensional structure contributes to its biological activity, influencing interactions with target proteins .
Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate can participate in various chemical reactions:
These reactions are significant for modifying the compound's properties or synthesizing related compounds .
Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate exhibits biological activity primarily through its interaction with specific kinases involved in cellular processes:
Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate possesses several notable physical properties:
Research on similar compounds indicates that they may exhibit significant thermal stability and specific enthalpy values critical for understanding their reactivity .
Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate has several applications in scientific research:
The ongoing research into this compound highlights its significance in drug discovery and development within medicinal chemistry .
Regioselective N1-alkylation represents a critical initial step in the synthesis of methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate, as indazole rings exhibit tautomerism that can lead to N1 or N2 alkylated products. The preferred route employs dimethyl sulfate as the methylating agent under basic conditions to achieve high N1-selectivity. This strategy capitalizes on the kinetic preference for alkylation at the more nucleophilic N1 position when employing alkaline earth metal oxides (e.g., magnesium oxide, calcium oxide) as solid bases in aprotic solvents. The reaction typically proceeds at elevated temperatures (80-100°C) to drive the reaction to completion while minimizing O-alkylation byproducts [4].
An alternative approach utilizes phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic solvent systems, enabling efficient N1-methylation at lower temperatures (40-60°C). This method demonstrates particular utility for acid-sensitive intermediates and provides regioselectivity exceeding 95:5 (N1:N2) as confirmed by HPLC analysis. Post-alkylation, the product can be isolated via acid-base workup or crystallization techniques to achieve the purity required for subsequent functionalization steps [4].
Carboxyl group functionalization in indazole derivatives employs two primary esterification strategies: acid-catalyzed Fischer esterification and carbodiimide-mediated coupling. For the target compound, Fischer esterification proves efficient when starting from 6-bromo-1-methyl-1H-indazole-3-carboxylic acid. This method utilizes anhydrous methanol with concentrated sulfuric acid or thionyl chloride as catalyst under reflux conditions (65-70°C), achieving conversion rates >90% within 12-18 hours. The reaction requires careful water exclusion to prevent hydrolysis and typically yields the methyl ester with minimal di- or tri-alkylated byproducts [1] [8].
For acid-sensitive substrates, the coupling reagent approach employing DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with catalytic DMAP (4-dimethylaminopyridine) in dichloromethane at ambient temperature provides superior yields (85-92%) without epimerization risks. This method facilitates direct conversion of the carboxylic acid to the methyl ester via in situ formation of the carboxylate anion followed by reaction with methyl iodide. Post-reaction purification typically involves aqueous workup to remove urea byproducts, followed by recrystallization from ethanol/water mixtures to achieve >97% purity as confirmed by HPLC [8].
Position-selective bromination at the C6 position presents synthetic challenges due to competing electrophilic aromatic substitution (SEAr) at C5 and C7 positions. The direct bromination of 1-methyl-1H-indazole-3-carboxylic acid derivatives employs bromine in acetic acid (1.05-1.1 equivalents) at 90°C for 16 hours, achieving >85% C6 selectivity. This regioselectivity arises from the ortho-directing effect of the N1-methyl group, which activates the C6 position more effectively than the meta-directing carboxylic acid/ester functionality at C3 [8].
Alternative approaches utilize NBS (N-bromosuccinimide) in polar aprotic solvents (DMF, acetonitrile) with catalytic Lewis acids (e.g., FeCl₃), yielding improved positional selectivity (up to 95:5 C6:C5 bromination ratio) at lower temperatures (0-25°C). The electron-withdrawing nature of the C3-ester group further enhances C6 selectivity by deactivating the C5 position. Post-bromination, the product is isolated by precipitation upon cooling the reaction mixture, followed by solvent washing to remove succinimide byproducts [8].
Protecting group selection critically impacts synthetic efficiency in indazole chemistry. For the target compound, N1-methyl protection serves dual roles as both a protecting group and a required structural element. Comparative studies reveal that early-stage N-methylation (before bromination/esterification) provides significant advantages over alternative strategies:
Table 1: Protecting Group Strategy Comparison
Strategy | N1-Methylation Timing | Overall Yield (%) | Key Advantage |
---|---|---|---|
Early-stage N-methylation | Before bromination | 78-82 | Simplified purification |
Late-stage N-methylation | After esterification | 65-70 | Avoids over-bromination |
Temporary N-Boc protection | Before bromination | 70-75 | Enables alternative N-functionalization |
The temporary tert-butoxycarbonyl (Boc) protection strategy offers flexibility for synthesizing N-unsubstituted analogs but requires additional deprotection steps, reducing overall yield (70-75%). Conversely, direct N1-methylation before bromination delivers superior yields (78-82%) and is therefore preferred for dedicated synthesis of methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate [4] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0